

Physicochemical properties of 4-Isopropyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Isopropyl-4H-1,2,4-triazole

Cat. No.: B3050242

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **4-Isopropyl-4H-1,2,4-triazole**

Introduction

4-Isopropyl-4H-1,2,4-triazole is a heterocyclic organic compound belonging to the s-triazole class. The 1,2,4-triazole ring system is a foundational scaffold in medicinal and agricultural chemistry, renowned for its metabolic stability and versatile biological activities, including antifungal and herbicidal properties.^{[1][2][3]} The substitution of an isopropyl group at the N4 position "locks" the molecule into the 4H-tautomeric form, which can enhance thermal and hydrolytic stability compared to its unsubstituted counterparts.^[1] This guide provides a comprehensive analysis of the core physicochemical properties of **4-Isopropyl-4H-1,2,4-triazole**, offering field-proven insights and experimental context for researchers and drug development professionals.

Molecular Structure and Identity

The structural integrity of a molecule is the primary determinant of its chemical behavior. **4-Isopropyl-4H-1,2,4-triazole** consists of a planar, five-membered aromatic ring containing three nitrogen and two carbon atoms, with an isopropyl substituent at the fourth nitrogen atom.

Caption: Chemical structure of **4-Isopropyl-4H-1,2,4-triazole**.

Core Physicochemical Data Summary

The following table summarizes the key physicochemical properties. Where direct experimental data for **4-Isopropyl-4H-1,2,4-triazole** is not publicly available, values for the parent 1H-1,2,4-triazole are provided as a scientifically validated baseline for comparison.

Property	Value	Source / Rationale
Molecular Formula	C ₅ H ₉ N ₃	Calculated
Molecular Weight	111.15 g/mol	Calculated[4]
Appearance	White to off-white crystalline solid	Predicted based on parent compound[5][6]
Melting Point	Data not available. (Parent: 120-121 °C)	[6]
Boiling Point	Data not available. (Parent: 260 °C)	[3]
Solubility	Soluble in water and polar organic solvents	Predicted based on parent compound[1][3]
pKa (Acidic)	~10.5	Estimated based on parent compound (10.26)[3][7]
pKa (Basic)	~2.7	Estimated based on parent compound (2.45)[3][7]

Detailed Analysis of Physicochemical Properties

Physical State and Solubility

- Expertise & Experience: Like its parent, 1,2,4-triazole, the 4-isopropyl derivative is expected to be a crystalline solid at room temperature.[5][6] The introduction of the isopropyl group can influence the crystal lattice energy, which may alter the melting point relative to the parent compound.
- Causality: The solubility of this molecule is governed by a balance of two competing features. The 1,2,4-triazole ring is polar and contains nitrogen atoms that can act as hydrogen bond acceptors, conferring solubility in polar solvents like water and ethanol.[1][3] Conversely, the

isopropyl group is aliphatic and hydrophobic. While the compound is expected to retain good solubility in polar organic solvents, its aqueous solubility is likely reduced compared to the highly soluble parent 1,2,4-triazole due to the increased nonpolar character.

Thermal Properties (Melting & Boiling Point)

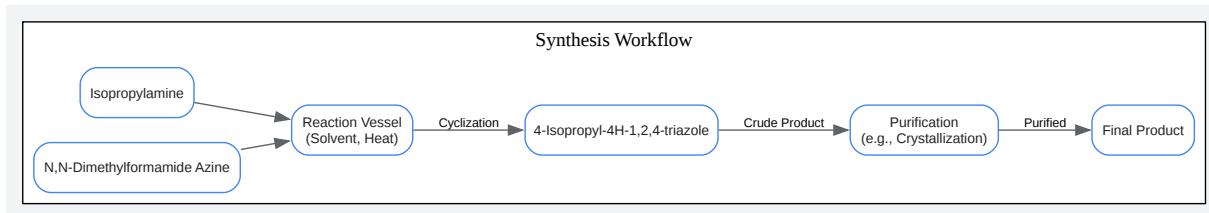
- Expertise & Experience: The boiling point of a substance is strongly correlated with its molecular weight and the strength of its intermolecular forces. The addition of an isopropyl group (C_3H_7) to the 1,2,4-triazole core ($C_2H_3N_3$) significantly increases the molecular mass from 69.07 g/mol to 111.15 g/mol .
- Causality: This increase in mass and surface area enhances van der Waals forces, which requires more energy to overcome during the transition to the gaseous phase. Therefore, the boiling point of **4-Isopropyl-4H-1,2,4-triazole** is predicted to be higher than the 260 °C of the parent compound. The melting point is harder to predict as the less symmetrical isopropyl group may disrupt the efficient crystal packing seen in the planar parent molecule, which could potentially lower the melting point.

Acidity and Basicity (pKa)

- Expertise & Experience: The 1,2,4-triazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.^[7] The pKa is a fundamental property that dictates a molecule's ionization state in solution, profoundly impacting its solubility, membrane permeability, and receptor-binding interactions.^[8]
 - Basicity: The ring can be protonated by a strong acid. For the parent 1,2,4-triazole, the pKa of the resulting triazolium cation is 2.45.^[7]
 - Acidity: The N-H proton of an unsubstituted 1,2,4-triazole is weakly acidic, with a pKa of 10.26.^{[3][7]} In **4-Isopropyl-4H-1,2,4-triazole**, there is no N-H proton to be donated, so it does not possess this acidic character.
- Causality: The isopropyl group is a weak electron-donating group (EDG) through induction. This effect increases the electron density on the triazole ring, making the nitrogen lone pairs more available for protonation. Consequently, **4-Isopropyl-4H-1,2,4-triazole** is expected to be a slightly stronger base than its parent compound, with a pKa (for the conjugate acid) estimated to be slightly higher than 2.45.

Spectroscopic Profile

Spectroscopic analysis provides definitive structural confirmation. The expected spectral data, based on fundamental principles and data from closely related analogs like 4-isopropyl-3-nitro-4H-1,2,4-triazole, is as follows.[\[1\]](#)


Technique	Expected Characteristics
¹ H NMR	- ~8.0-9.0 ppm: Two singlets, corresponding to the two protons on the triazole ring (C3-H and C5-H).- ~4.7 ppm (septet): A single proton from the isopropyl methine (CH).- ~1.5 ppm (doublet): Six protons from the two equivalent methyl (CH ₃) groups of the isopropyl substituent.
¹³ C NMR	- ~145-155 ppm: Two signals for the two carbon atoms in the triazole ring.- ~55-60 ppm: Signal for the isopropyl methine carbon.- ~22-25 ppm: Signal for the two equivalent isopropyl methyl carbons.
IR (Infrared)	- ~3100-3150 cm ⁻¹ : C-H stretching from the aromatic ring.- ~2900-3000 cm ⁻¹ : C-H stretching from the isopropyl group.- ~1500-1600 cm ⁻¹ : C=N stretching vibrations within the triazole ring.- ~1300-1400 cm ⁻¹ : N-N stretching vibrations.
Mass Spec (MS)	- [M+H] ⁺ : Expected at m/z 112.087

Synthesis and Reactivity

General Synthetic Approach

- Expertise & Experience: 4-Alkyl-4H-1,2,4-triazoles are commonly synthesized through the cyclization of appropriate precursors. A robust method involves the reaction of N,N-dimethylformamide azine with an alkylamine, in this case, isopropylamine. This approach provides regioselective alkylation at the N4 position.

- Trustworthiness: This method is well-documented and provides a reliable route to the desired 4H-isomer with good yields. The reaction progress can be monitored using standard techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

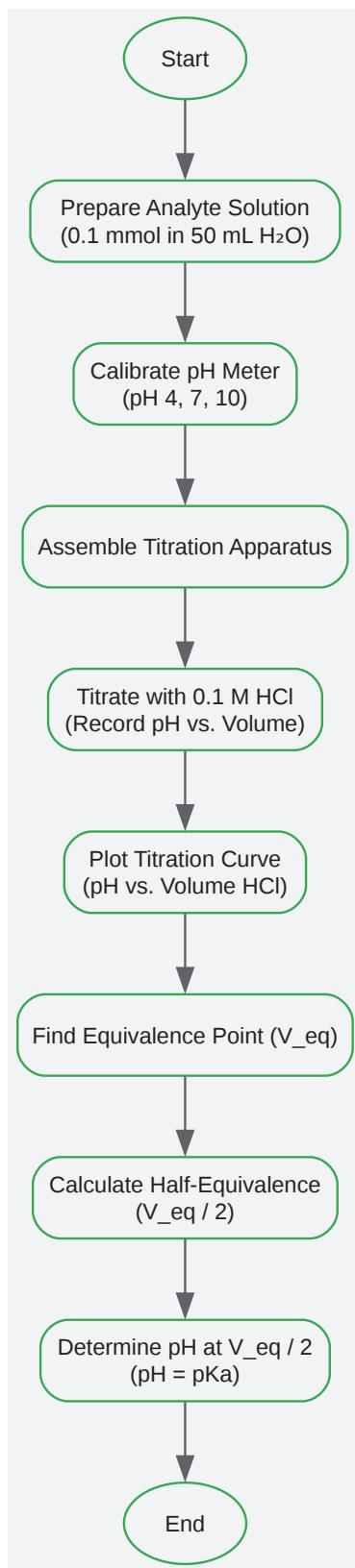
[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **4-Isopropyl-4H-1,2,4-triazole**.

Reactivity and Stability

The **4-Isopropyl-4H-1,2,4-triazole** is an aromatic and generally stable compound.[\[2\]](#)

- Stability: The N4-alkylation prevents tautomerization and typically increases the compound's stability against thermal and hydrolytic degradation compared to N-unsubstituted triazoles.[\[1\]](#)
- Reactivity: The triazole ring is electron-deficient, making the carbon atoms (C3 and C5) susceptible to attack by strong nucleophiles. Conversely, the nitrogen atoms possess lone pairs of electrons and can be targeted by electrophiles, though this is less favorable than in more electron-rich heterocycles.[\[1\]](#)[\[3\]](#)


Experimental Protocol: Determination of pKa by Potentiometric Titration

This protocol describes a self-validating system for accurately determining the basic pKa of **4-Isopropyl-4H-1,2,4-triazole**.

- Principle: A solution of the compound is titrated with a standardized strong acid. The pH is monitored as a function of the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where half of the triazole has been protonated.

Step-by-Step Methodology

- Preparation of Analyte: Accurately weigh approximately 0.1 mmol of **4-Isopropyl-4H-1,2,4-triazole** and dissolve it in 50 mL of deionized water in a 100 mL beaker.
- System Calibration: Calibrate a pH meter using standard buffer solutions at pH 4.00, 7.00, and 10.00.
- Titration Setup: Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode and a temperature probe into the solution.
- Titration: Begin adding a standardized 0.1 M HCl solution in small increments (e.g., 0.1 mL) from a burette.
- Data Acquisition: Record the pH value after each addition of HCl, allowing the reading to stabilize. Continue the titration well past the equivalence point (identified by the steepest change in pH).
- Data Analysis: Plot pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.
- pKa Determination: Determine the volume of HCl required to reach the equivalence point. The volume at the half-equivalence point is half of this value. The pH of the solution at the half-equivalence point is equal to the pKa of the conjugate acid.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for pKa determination via potentiometric titration.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **4-Isopropyl-4H-1,2,4-triazole** is not readily available, data from structurally related triazoles suggests the following precautions:

- Hazard Class: May cause skin and serious eye irritation.[4]
- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.
- Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.
- Storage: Store in a cool, dry place in a tightly sealed container.

Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) for any chemical before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 4-Isopropyl-3-nitro-4H-1,2,4-triazole (EVT-1468189) | 139339-83-6 [evitachem.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 4. 3-Isopropyl-1H-1,2,4-triazole | C5H9N3 | CID 21547708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. 1H-1,2,4-Triazole | C2H3N3 | CID 9257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 8. analé-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]

- To cite this document: BenchChem. [Physicochemical properties of 4-Isopropyl-4H-1,2,4-triazole]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3050242#physicochemical-properties-of-4-isopropyl-4h-1-2-4-triazole>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com